3-[(Benzyloxy)methyl]-1H-indole
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Overview
Description
3-[(Benzyloxy)methyl]-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzyloxy methyl group attached to it
Preparation Methods
The synthesis of 3-[(Benzyloxy)methyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole core . The benzyloxy methyl group can be introduced through a subsequent alkylation reaction using benzyl chloride and a base such as sodium hydride . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
3-[(Benzyloxy)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-1H-indole involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
3-[(Benzyloxy)methyl]-1H-indole can be compared with other indole derivatives such as:
- 3-methyl-2-hydroxyindole
- 5-hydroxyindole-3-acetic acid
- 3-indole acrylic acid
- indole-3-carboxylic acid
These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific benzyloxy methyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
118481-31-5 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-2-6-13(7-3-1)11-18-12-14-10-17-16-9-5-4-8-15(14)16/h1-10,17H,11-12H2 |
InChI Key |
ISZCQRXBJGLDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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